3,5-diméthyl-4-phényl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

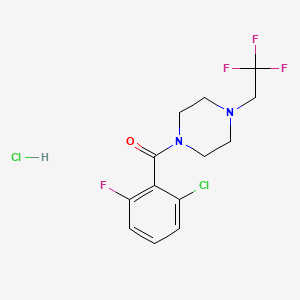

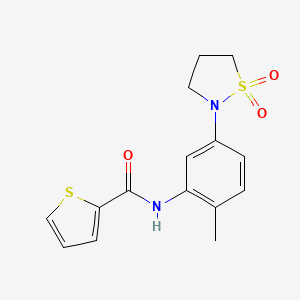

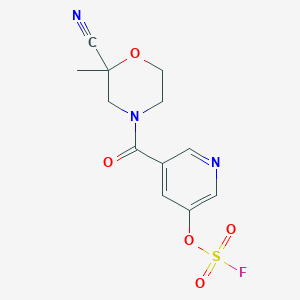

3,5-Dimethyl-4-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . Pyrazoles are often used as building blocks for more complex molecules due to their stability and reactivity .

Applications De Recherche Scientifique

3,5-Dimethyl-4-phenyl-1H-pyrazole has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

The primary targets of 3,5-dimethyl-4-phenyl-1H-pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing diseases such as leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

3,5-dimethyl-4-phenyl-1H-pyrazole interacts with its targets by inhibiting their growth and proliferation . The compound has been found to display superior antipromastigote activity, which is more active than standard drugs like miltefosine and amphotericin B deoxycholate . This interaction results in the suppression of the disease-causing organisms, thereby alleviating the symptoms of the diseases they cause .

Biochemical Pathways

It is known that the compound affects the life cycle of the disease-causing organisms, inhibiting their growth and proliferation . This disruption of the life cycle leads to a decrease in the number of disease-causing organisms, thereby reducing the severity of the diseases they cause .

Pharmacokinetics

It is known that the compound has good bioavailability, as evidenced by its potent antileishmanial and antimalarial activities .

Result of Action

The result of the action of 3,5-dimethyl-4-phenyl-1H-pyrazole is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of the diseases caused by these organisms, namely leishmaniasis and malaria .

Action Environment

The action of 3,5-dimethyl-4-phenyl-1H-pyrazole can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and, consequently, its efficacy . Furthermore, the stability of the compound can be affected by factors such as temperature and pH . .

Méthodes De Préparation

The synthesis of 3,5-dimethyl-4-phenyl-1H-pyrazole can be achieved through various methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the reaction of benzaldehyde with 2-amino propionic acid methyl ester, which undergoes condensation, cyclization, and methylation reactions . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Analyse Des Réactions Chimiques

3,5-Dimethyl-4-phenyl-1H-pyrazole undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex heterocyclic structures

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Comparaison Avec Des Composés Similaires

3,5-Dimethyl-4-phenyl-1H-pyrazole can be compared with other similar compounds within the pyrazole family, such as:

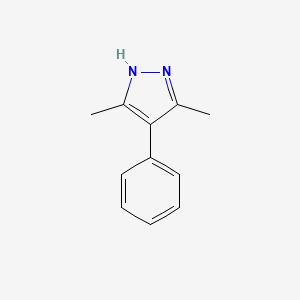

3,5-Dimethyl-1-phenyl-1H-pyrazole: Similar in structure but differs in the position of the phenyl group.

3,5-Diphenyl-1H-pyrazole: Contains two phenyl groups instead of one.

3,5-Dimethyl-1H-pyrazole: Lacks the phenyl group, making it less complex.

The uniqueness of 3,5-dimethyl-4-phenyl-1H-pyrazole lies in its specific substitution pattern, which influences its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Propriétés

IUPAC Name |

3,5-dimethyl-4-phenyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-11(9(2)13-12-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTZVPARPDWOAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2531522.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2531525.png)

![N-[(2-Chloro-5-hydroxyphenyl)methyl]but-2-ynamide](/img/structure/B2531528.png)

![4-bromo-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2531536.png)

![methyl 4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B2531537.png)

![5-amino-N-(2,5-dimethylphenyl)-1-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2531542.png)